
3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Receptor Affinity and Selectivity
The compound 3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine, and its derivatives, have been studied for their affinity and selectivity towards various receptors. For instance, certain derivatives have shown high affinities and selectivities for D4 dopamine receptors. Functional experiments with these compounds have indicated neutral antagonists or weak partial agonist effects for most target compounds. A particular derivative, PIP3EA, displayed substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests, suggesting potential applications in modulating dopamine receptor activity (Enguehard-Gueiffier et al., 2006).
Antiviral Activity
Another derivative, R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has been identified as a potent inhibitor of rhinoviruses. The compound's antiviral activity was confirmed in various serotypes of rhinoviruses, indicating its potential use in treating viral infections (Andries et al., 2005).
Androgen Receptor Downregulation
Research into androgen receptor downregulators for the treatment of advanced prostate cancer led to the discovery of AZD3514. Modifications to similar structures resulted in compounds with improved physical properties and reduced hERG issues, showing promise for clinical applications in oncology (Bradbury et al., 2013).
Genotoxicity and Metabolism Studies
The genotoxicity potential and metabolism of related compounds have been explored to understand their safety profiles. Studies revealed metabolism-dependent increases in reverse mutations and identified bioactivation pathways, providing insights into the compounds' interactions with DNA and potential safety concerns (Kalgutkar et al., 2007).
Synthesis and Biological Activities
Research into the synthesis of heterocyclic systems with anticipated biological activities has led to the development of compounds with potential therapeutic applications. These studies contribute to the understanding of structure-activity relationships and open avenues for discovering new drugs (Youssef et al., 2005).
Anticonvulsant Properties
The structural and electronic properties of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines have been investigated, revealing insights into their anticonvulsant potential. Crystal structure analyses and molecular-orbital calculations have provided valuable information on their interactions with biological targets (Georges et al., 1989).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFDARKYXRZXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



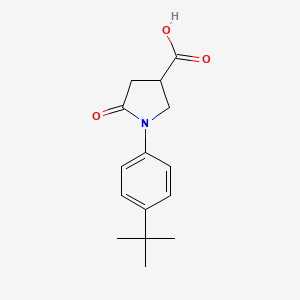

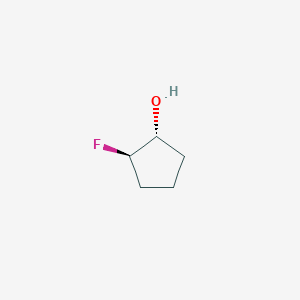
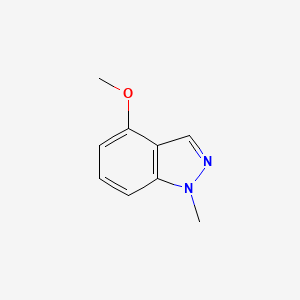
![7-Methoxypyrido[2,3-b]pyrazine](/img/structure/B3098498.png)

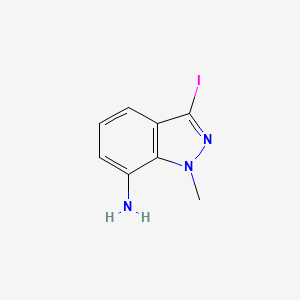
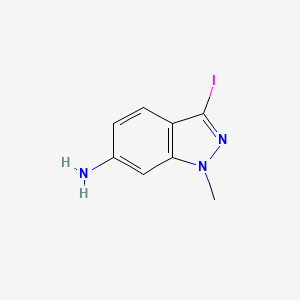

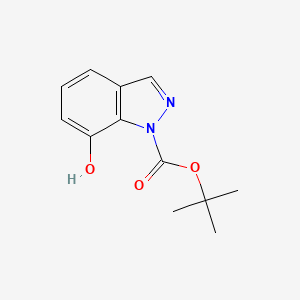
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid](/img/structure/B3098536.png)
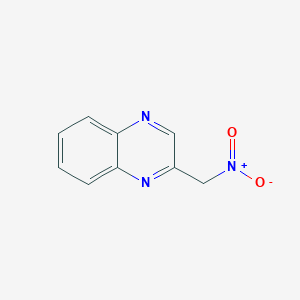
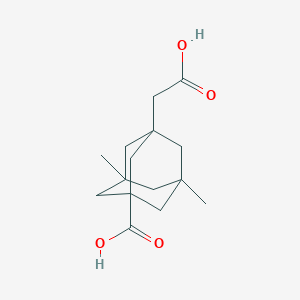
![8-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098576.png)